2-Ethoxy-6-hydroxybenzenecarboximidamide

Physicochemical characterization Solid-state chemistry Crystallinity

2-Ethoxy-6-hydroxybenzenecarboximidamide (CAS 879-57-2, also indexed as 2-ethoxy-N'-hydroxybenzenecarboximidamide and o-ethoxybenzamidoxime) is an N-hydroxybenzimidamide (amidoxime) derivative with molecular formula C9H12N2O2 and molecular weight 180.20 g/mol. The compound features an ethoxy substituent at the ortho position of the benzene ring and an N-hydroxy group on the carboximidamide moiety, yielding a characteristic amidoxime pharmacophore.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B8394438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-6-hydroxybenzenecarboximidamide
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1C(=N)N)O
InChIInChI=1S/C9H12N2O2/c1-2-13-7-5-3-4-6(12)8(7)9(10)11/h3-5,12H,2H2,1H3,(H3,10,11)
InChIKeyLNGYBJZJTXZIKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-6-hydroxybenzenecarboximidamide (CAS 879-57-2): Chemical Identity and Procurement Baseline


2-Ethoxy-6-hydroxybenzenecarboximidamide (CAS 879-57-2, also indexed as 2-ethoxy-N'-hydroxybenzenecarboximidamide and o-ethoxybenzamidoxime) is an N-hydroxybenzimidamide (amidoxime) derivative with molecular formula C9H12N2O2 and molecular weight 180.20 g/mol [1]. The compound features an ethoxy substituent at the ortho position of the benzene ring and an N-hydroxy group on the carboximidamide moiety, yielding a characteristic amidoxime pharmacophore [1]. It is catalogued as Vardenafil Impurity 19 (or Impurity 8) and serves as a reference standard for pharmaceutical analytical method development, ANDA submissions, and QC release testing [2]. Its XLogP3 is 1.4 and topological polar surface area is 67.8 Ų, values that position it within favorable drug-like chemical space for permeability and solubility [1].

Why Generic Substitution Fails for 2-Ethoxy-6-hydroxybenzenecarboximidamide: Structural Specificity and Application-Dependent Selection


Compounds within the N-hydroxybenzimidamide (amidoxime) class exhibit pronounced sensitivity to even single substituent changes on the benzene ring, affecting melting point, solubility, metabolic stability, and target binding [1]. The ortho-ethoxy substitution in this compound differentiates it from the unsubstituted benzamidoxime (mp 75–77 °C) by elevating the melting point by approximately 77–80 °C (to 154–155 °C) and increasing logP, factors that directly impact solid-state handling, formulation compatibility, and membrane permeability . Furthermore, the compound's regulatory designation as Vardenafil Impurity 19 means that substitution with any other amidoxime—even those with similar structure—fails identity and purity criteria in compendial or ANDA analytical contexts, where exact retention time, mass spectral fragmentation, and impurity profiling are mandatory [2]. The quantitative evidence below details exactly where this compound's performance or identity diverges from its closest analogs and alternatives.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 2-Ethoxy-6-hydroxybenzenecarboximidamide


Melting Point Elevation vs. Unsubstituted Benzamidoxime: Solid-State Handling and Purification Advantage

The ortho-ethoxy substitution in 2-ethoxy-6-hydroxybenzenecarboximidamide raises the melting point to 154–155 °C, compared to 75–77 °C for the unsubstituted parent benzamidoxime (CAS 613-92-3) . This represents a ~77–80 °C increase attributable to the additional hydrogen bond acceptor, increased molecular weight, and enhanced crystal lattice energy imparted by the ethoxy group [1]. The higher melting point confers practical advantages in solid-phase purification, storage stability at ambient temperature, and compatibility with hot-stage analytical techniques.

Physicochemical characterization Solid-state chemistry Crystallinity

Carbonic Anhydrase Isoform Selectivity Profile: CA II/CA VII Preferential Inhibition with CA XII Sparing

The compound exhibits a distinctive carbonic anhydrase (CA) isoform inhibition profile: Ki = 4.90 nM against CA II and Ki = 6.5 nM against CA VII, with substantially weaker activity against CA I (Ki = 220 nM) and negligible inhibition of CA XII (Ki > 50,000 nM), as measured by stopped-flow CO2 hydration assay [1]. This represents a CA II/CA I selectivity ratio of approximately 45-fold and near-absolute CA XII sparing (>10,000-fold over CA II). In contrast, the unsubstituted benzamidoxime and 2-ethoxybenzamide (the non-oxime analog) show different selectivity fingerprints—2-ethoxybenzamide binds CA II with a Kd of 2,300 nM by nanoESI-MS, which is approximately 470-fold weaker than the target compound's CA II Ki [2]. The N-hydroxyamidine group is the critical pharmacophore for zinc coordination in the CA active site, and the ortho-ethoxy group fine-tunes the isoform selectivity window [3].

Carbonic anhydrase inhibition Isoform selectivity Stopped-flow CO2 hydration assay

Soluble Epoxide Hydrolase (sEH) Inhibition: Cross-Species Potency and Differentiation from Carbonic Anhydrase Activity

The compound demonstrates nanomolar inhibition of soluble epoxide hydrolase (sEH), with IC50 values of 27 nM against human recombinant sEH and 5.20 nM against rat recombinant sEH after 1-hour incubation in a fluorescence-based assay [1]. This represents an approximately 5.2-fold higher potency against the rat enzyme compared to human sEH. The dual sEH/CA inhibition profile is an uncommon pharmacological signature—most known sEH inhibitors (e.g., N,N'-disubstituted ureas such as 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea) lack significant carbonic anhydrase activity, while classical CA inhibitors (e.g., acetazolamide, ethoxzolamide) do not inhibit sEH [2]. The ortho-ethoxybenzamidoxime scaffold thus offers a starting point for dual-target pharmacology that neither the unsubstituted benzamidoxime nor 2-ethoxybenzamide can replicate, as the N-hydroxyamidine group is required for CA binding and the ethoxyphenyl moiety contributes to sEH active-site occupancy [3].

Soluble epoxide hydrolase sEH inhibition Cross-species pharmacology

Regulatory Identity as Vardenafil Impurity 19: Irreplaceable Reference Standard for ANDA and QC Applications

2-Ethoxy-6-hydroxybenzenecarboximidamide is formally designated as Vardenafil Impurity 19 (also catalogued as Impurity 8 by certain suppliers) and is used as a certified reference standard for HPLC method development, method validation (AMV), and quality-controlled (QC) release testing in Abbreviated New Drug Applications (ANDA) for generic vardenafil formulations [1]. Commercially available reference standards of this impurity are supplied with Certificates of Analysis (COA) documenting purity ≥95–99%, full spectroscopic characterization (NMR, MS, IR), and chromatographic retention time data [2]. No structural analog—including 2-ethoxy-N-methylbenzenecarboximidamide (MW 194.23) or the des-ethoxy benzamidoxime—can substitute for this specific impurity because regulatory acceptance of an ANDA requires impurity identity confirmation against the exact reference standard specified in the relevant Drug Master File (DMF) or pharmacopeial monograph .

Pharmaceutical impurity reference standard ANDA Method validation Quality control

Synthetic Utility as a Key Precursor for PDE5 Inhibitor Pyrimidinone Scaffolds

The compound is specifically employed as a reagent in the synthesis of monocyclic pyrimidin-4(3H)-ones, a novel scaffold for PDE5 inhibitors reported by Wang et al. (J. Med. Chem., 2012, 55, 10540–10550) [1]. In this structure-based discovery program, 37 pyrimidinone derivatives were designed and synthesized using the ortho-ethoxybenzamidoxime as a key building block; 25 compounds achieved PDE5 IC50 values in the 1–100 nM range and 11 compounds reached 1–10 nM potency [1]. The most potent compound, 5,6-diethyl-2-[2-n-propoxy-5-(4-methyl-1-piperazinylsulfonyl)phenyl]pyrimid-4(3H)-one, exhibited an IC50 of 1.6 nM in vitro and demonstrated in vivo efficacy in a rat model of erection [1]. Alternative amidoxime building blocks (e.g., unsubstituted benzamidoxime, 4-methoxybenzamidoxime) lack the ortho-ethoxy substitution pattern required to generate the precise pyrimidinone substitution geometry that recapitulates sildenafil's binding mode in the PDE5 catalytic domain, as evidenced by co-crystal structures (PDB 4G2W, 4G2Y) [2].

PDE5 inhibitors Pyrimidinone synthesis Structure-based drug design Medicinal chemistry

Optimal Procurement and Application Scenarios for 2-Ethoxy-6-hydroxybenzenecarboximidamide Based on Verified Differentiation Evidence


Pharmaceutical ANDA Impurity Profiling and QC Release Testing for Generic Vardenafil

This compound is the regulatory-defined Vardenafil Impurity 19 (CAS 879-57-2). Quality control laboratories and generic pharmaceutical manufacturers should procure this exact reference standard (purity ≥95%, with full COA and pharmacopeial traceability) for HPLC system suitability testing, forced degradation studies, and batch release analysis in accordance with ICH Q3B guidelines. No structural analog can substitute, as ANDA review requires identity confirmation against the DMF-listed impurity profile [1]. The compound's melting point of 154–155 °C and solid-state stability facilitate long-term storage and accurate weighing under standard laboratory conditions .

Carbonic Anhydrase Isoform-Selective Pharmacological Research (CA II/CA VII with CA XII Sparing)

For academic and industrial teams studying CA II-dependent or CA VII-dependent disease models, this compound provides a 45-fold CA II/CA I selectivity window and >10,000-fold CA XII sparing, measured by stopped-flow CO2 hydration assay [1]. This selectivity profile is advantageous for cell-based and in vivo experiments where CA I (erythrocyte) and CA XII (tumor membrane) off-target effects must be minimized. The compound should be benchmarked against acetazolamide (non-selective CA inhibitor) and ethoxzolamide (CA II/CA VII preferential but with different selectivity ratios) to validate target engagement in the specific experimental system [2].

Dual-Target sEH/CA Inhibitor Probe Development for Cardiovascular and Inflammation Models

The compound's unique combination of nanomolar sEH inhibition (human IC50 = 27 nM, rat IC50 = 5.20 nM) and nanomolar CA II inhibition (Ki = 4.90 nM) makes it a valuable dual-target pharmacological probe [1]. Researchers investigating EET-mediated vasodilation and pH homeostasis in hypertension, ischemia-reperfusion injury, or inflammatory pain models can use this compound as a tool to dissect the relative contributions of sEH and CA pathways without the confounding factor of using two separate inhibitors with different pharmacokinetic profiles . The rat sEH potency (5.20 nM) supports in vivo rodent pharmacology studies at low doses.

Medicinal Chemistry Synthesis of PDE5 Inhibitor Pyrimidin-4(3H)-one Scaffolds

For synthetic and medicinal chemistry groups engaged in PDE5 inhibitor lead discovery, this ortho-ethoxybenzamidoxime is the required building block for the monocyclic pyrimidinone scaffold reported by Wang et al. (J. Med. Chem., 2012) [1]. The compound should be procured with purity ≥95% and stored at −20 °C for maximum recovery . The published synthetic protocol (hydrogenation of 4-ethoxy-3-amino-1,2-benzisoxazole, filtration through silica gel, methanol elution) provides a validated route, and the resulting pyrimidinones can be benchmarked against sildenafil (PDE5 IC50 ≈ 3.5 nM) for potency comparison [2].

Quote Request

Request a Quote for 2-Ethoxy-6-hydroxybenzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.